2,4-Dimethyl-1-phenylpent-1-en-3-ol
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Overview
Description
2,4-Dimethyl-1-phenylpent-1-en-3-ol is an organic compound with the molecular formula C13H18O. It is a member of the class of compounds known as enols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-phenylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of starting materials of 1:1, a 36% aqueous solution of sodium hydroxide (NaOH) at a 0.1:1 molar ratio to cinnamaldehyde, and methanol in a molar ratio of cinnamaldehyde to methanol of 1:13. The resulting product is then hydrogenated using different Ru/C and Ni/SiO2 catalysts under specific conditions such as hydrogen pressure of 10 MPa and temperature of 120°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4-Dimethyl-1-phenylpent-1-en-3-one, while reduction can produce 2,4-Dimethyl-1-phenylpentan-3-ol.
Scientific Research Applications
2,4-Dimethyl-1-phenylpent-1-en-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-phenylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The double bond and phenyl group also contribute to its reactivity and ability to interact with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-pent-1-en-4-yn-3-ol: Similar structure but with an additional triple bond.
4,4-Dimethyl-1-phenyl-pent-1-yn-3-one: Contains a triple bond and a ketone group.
Pent-1-en-3-ol: Lacks the phenyl and dimethyl groups, making it less complex .
Uniqueness
2,4-Dimethyl-1-phenylpent-1-en-3-ol is unique due to its combination of a phenyl group, double bond, and hydroxyl group, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
869563-30-4 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,4-dimethyl-1-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C13H18O/c1-10(2)13(14)11(3)9-12-7-5-4-6-8-12/h4-10,13-14H,1-3H3 |
InChI Key |
QVGDJCIWHDWTCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=CC1=CC=CC=C1)C)O |
Origin of Product |
United States |
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